2-chloro-N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

Description

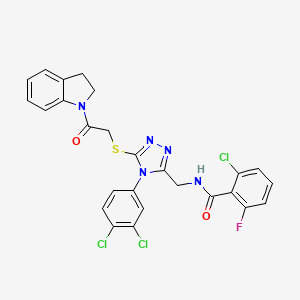

The compound 2-chloro-N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a structurally complex molecule featuring:

- A 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group.

- A thioether linkage connecting the triazole to a 2-(indolin-1-yl)-2-oxoethyl moiety.

- A benzamide group with chloro and fluoro substituents at positions 2 and 6, respectively.

Properties

IUPAC Name |

2-chloro-N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Cl3FN5O2S/c27-17-9-8-16(12-19(17)29)35-22(13-31-25(37)24-18(28)5-3-6-20(24)30)32-33-26(35)38-14-23(36)34-11-10-15-4-1-2-7-21(15)34/h1-9,12H,10-11,13-14H2,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVANNWJNDAFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC(=C(C=C4)Cl)Cl)CNC(=O)C5=C(C=CC=C5Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Cl3FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a complex molecule that exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound consists of multiple functional groups including a triazole ring, a fluorobenzamide moiety, and an indoline derivative. The presence of these groups suggests potential interactions with biological targets.

Antidiabetic Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antidiabetic properties. For instance, a series of compounds with related structures demonstrated inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The most active compound in that study showed an IC50 value of 10.75 ± 0.52 μM against these enzymes .

Table 1: Inhibitory Activity Against α-glucosidase and α-amylase

| Compound | IC50 (μM) |

|---|---|

| 5o | 10.75 ± 0.52 |

| 5m | 15.20 ± 0.45 |

| 5p | 12.30 ± 0.30 |

Anticancer Activity

The triazole derivatives have been noted for their anticancer properties as well. Compounds similar to the target molecule have shown activity against various cancer cell lines. For example, certain triazole-thiones were reported to have IC50 values of 6.2 μM against colon carcinoma HCT-116 cells and varying degrees of activity against breast cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

| 47g | T47D | 27.3 |

The biological activity of the compound is likely attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways and cancer progression. Molecular docking studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly affect the inhibitory potential of the compounds against targeted enzymes. Electron-withdrawing groups enhance activity by stabilizing interactions within the active site of enzymes like α-glucosidase and α-amylase .

Case Studies

In a case study involving a series of synthesized triazole derivatives, researchers observed that compounds with specific substitutions on the triazole ring exhibited enhanced biological activities compared to their unsubstituted counterparts. The study emphasized the importance of electronic properties and steric factors in determining the efficacy of these compounds .

Comparison with Similar Compounds

Triazole Derivatives with Sulfonyl and Halogen Substituents

Evidence from the synthesis of 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9]) highlights key structural and synthetic parallels :

Key Insight : The thione tautomer stability in compounds [7–9] suggests that the target compound’s thioether group may enhance metabolic stability compared to thiol forms, a critical factor in drug design .

Benzamide-Based Agrochemicals

The Pesticide Chemicals Glossary lists benzamide derivatives like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron, which share halogenated benzamide motifs with the target compound :

Key Insight : The presence of multiple halogen atoms (Cl, F) in both compounds enhances lipophilicity and target binding, a common strategy in agrochemical design .

Thiadiazole and Triazole Hybrids

While the target compound features a triazole core, discusses 1,3,4-thiadiazole derivatives (e.g., (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine), which exhibit insecticidal and fungicidal activities .

Structural Analogs with Thioether Linkages

includes 763107-11-5 (2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide), which shares a triazole-thioether-acetamide backbone with the target compound.

Key Insight : The indolin-1-yl moiety in the target compound may confer enhanced solubility or receptor affinity compared to simpler acetamide groups .

Spectral Data Comparison :

- IR Spectroscopy : Triazole-thiones ([7–9]) lack C=O bands (~1660–1680 cm⁻¹) but show C=S (~1247–1255 cm⁻¹) and N-H (~3278–3414 cm⁻¹) stretches . The target compound’s benzamide group would exhibit C=O bands near 1680 cm⁻¹.

- NMR : Aromatic protons in the 3,4-dichlorophenyl group would resonate at δ ~7.3–7.6 ppm, similar to compounds [7–9] .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide, and what critical reaction conditions must be controlled?

- Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the triazole core followed by functionalization. Key steps include:

- Thioether linkage formation : Reacting a triazole intermediate with 2-(indolin-1-yl)-2-oxoethyl thiol under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMF or DMSO at 50–80°C .

- Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 2-chloro-6-fluorobenzamide group to the triazole-methyl intermediate .

- Critical conditions : Strict temperature control to avoid side reactions (e.g., oxidation of thiols) and inert atmosphere (N₂/Ar) for moisture-sensitive steps. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Answer : A combination of techniques is required:

- ¹H/¹³C NMR : To confirm the presence of indoline, triazole, and benzamide moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (e.g., benzamide C=O at ~168 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine/fluorine atoms .

- HPLC-PDA : For purity assessment using reverse-phase C18 columns with acetonitrile/water gradients. Monitor for byproducts like unreacted thiol or dehalogenated species .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Answer : Stability studies should include:

- pH-dependent degradation : Assess hydrolysis of the thioether or amide bonds. For example, acidic conditions (pH < 3) may cleave the triazole-thioether linkage, while basic conditions (pH > 10) could hydrolyze the benzamide group. Use buffered solutions (pH 1–12) and monitor via HPLC at 25°C and 40°C over 48 hours .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store the compound at –20°C in desiccated conditions to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify transition states and energy barriers for key steps like thioether formation or benzamide coupling .

- Solvent/catalyst screening : Molecular dynamics (MD) simulations to predict solvent effects (e.g., DMF vs. DMSO) on reaction kinetics. Machine learning models trained on existing data can recommend optimal catalysts (e.g., Cs₂CO₃ vs. K₂CO₃) .

- Outcome : Reduced trial-and-error experimentation; predicted yields within ±10% of experimental values .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Answer :

- Pharmacokinetic profiling : Evaluate bioavailability via ADMET assays. Low oral bioavailability (e.g., <20%) due to poor solubility or first-pass metabolism could explain in vivo–in vitro discrepancies. Use lipid-based formulations or prodrug strategies to enhance absorption .

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the indoline ring or glucuronidation of the benzamide group may reduce activity in vivo .

- Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) to match effective in vitro concentrations .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s analogs?

- Answer :

- Fragment-based design : Synthesize analogs with modifications to the triazole (e.g., 1,2,3-triazole vs. 1,2,4-triazole), benzamide substituents (e.g., chloro vs. fluoro), or indoline moiety. Test for changes in target binding (e.g., enzyme inhibition assays) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular electrostatic potentials/hydrophobicity with activity. Validate models with a test set of 20–30 derivatives .

- Crystallography : If the target protein structure is known, perform X-ray co-crystallography to visualize binding interactions (e.g., hydrogen bonds with the triazole N-atoms) .

Q. How can researchers address inconsistent spectral data (e.g., NMR splitting patterns) during structural validation?

- Answer :

- Dynamic effects analysis : Variable-temperature NMR to identify conformational flexibility (e.g., rotation around the benzamide C–N bond causing signal broadening at 25°C) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded regions (e.g., aromatic protons near δ 7.5 ppm) .

- Advanced 2D techniques : Use HSQC and HMBC to assign quaternary carbons and long-range couplings, confirming connectivity between the triazole and indoline groups .

Methodological Best Practices

- Experimental Design : Follow a factorial design (e.g., 3² design) to optimize reaction variables (temperature, solvent ratio) and minimize resource use .

- Data Validation : Cross-check spectral data with synthetic intermediates (e.g., compare triazole-methyl precursor’s NMR with the final product) to confirm successful coupling .

- Contradiction Mitigation : Replicate experiments across independent labs and use standardized protocols (e.g., USP guidelines for dissolution testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.